molecular formula C18H22F2N2O B2542371 N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385453-07-5

N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2542371
CAS No.: 1385453-07-5
M. Wt: 320.384
InChI Key: FRRHQSUBBLUEFC-UHFFFAOYSA-N
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Description

N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic small molecule of interest in pharmacological research, particularly in the study of ion channel function. Its piperidine-4-carboxamide core is a recognized pharmacophore in compounds that interact with voltage-gated calcium channels. Research on closely related 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives has demonstrated potent inhibitory activity against T-type Ca²⁺ channels, a property linked to the reduction of blood pressure in animal models without the reflex tachycardia associated with traditional L-type calcium channel blockers . The structural features of this compound—specifically the 2,5-difluorophenyl group and the prop-2-ynyl (propargyl) moiety on the piperidine nitrogen—suggest it may be investigated for its selectivity and binding affinity profile. The propargyl group can be a key structural modification to modulate the compound's metabolic stability and interaction with target proteins, a strategy employed in the development of other therapeutic agents like kinesin spindle protein inhibitors . This compound is provided for investigational purposes to support studies in cardiovascular pharmacology and neuropharmacology, where T-type calcium channels are a key target. It is intended for in vitro characterization and animal model studies to further elucidate its mechanism of action and potential research applications.

Properties

IUPAC Name

N-[1-(2,5-difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O/c1-3-9-22-10-7-13(8-11-22)18(23)21-17(4-2)15-12-14(19)5-6-16(15)20/h1,5-6,12-13,17H,4,7-11H2,2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRHQSUBBLUEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a nucleophilic aromatic substitution reaction using 2,5-difluorobenzene derivatives.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features.

    Neurobiology Studies: The compound is studied for its effects on neurological pathways and potential therapeutic applications in neurodegenerative diseases.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Evidence

The compounds below share a piperidine-carboxamide scaffold but differ in substituents and functional groups, which critically influence their biological activity:

Compound ID Structure Key Functional Groups Hypothetical Pharmacological Role
954663-37-7 (E)-1-((4-(Methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide Sulfonyl, phenyldiazenyl, methylthio Potential kinase inhibition
955764-23-5 S-[2-Oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl] ethanethioate Thioester, phenyldiazenyl, oxo Prodrug or protease modulator
1013770-30-3 N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Thiazole, pyrazole, dimethylphenyl Anti-inflammatory or anticancer

Key Differences and Implications

  • Fluorine vs. Methylthio/Sulfonyl Groups: The 2,5-difluorophenyl group in the target compound enhances electronegativity and membrane permeability compared to the methylthio/sulfonyl groups in 954663-37-5.
  • Propargyl vs. Phenyldiazenyl : The propargyl group in the target compound may enable covalent interactions (e.g., with cysteine residues in enzymes), whereas phenyldiazenyl groups (as in 955764-23-5) are redox-active and could participate in electron transfer processes.
  • Piperidine Core Modifications : Unlike 1013770-30-3, which incorporates a thiazole-pyrazole hybrid, the target compound retains a simpler piperidine-carboxamide scaffold. This difference may reduce steric hindrance, favoring binding to compact active sites.

Pharmacological Data Gaps

While structural comparisons highlight functional group contributions, empirical data for the target compound (e.g., IC₅₀ values, receptor binding affinities) are absent in the provided evidence. For example:

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